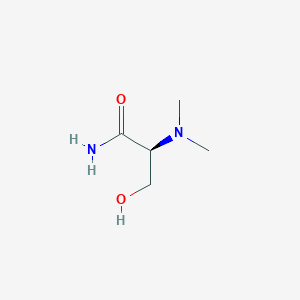
(2S)-2-(Dimethylamino)-3-hydroxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(Dimethylamino)-3-hydroxypropanamide, also known as DMHPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. DMHPA is a chiral molecule with a molecular weight of 132.18 g/mol. It is a white or off-white crystalline powder that is soluble in water and organic solvents. In
Wirkmechanismus
The mechanism of action of (2S)-2-(Dimethylamino)-3-hydroxypropanamide is not fully understood. However, studies have shown that (2S)-2-(Dimethylamino)-3-hydroxypropanamide can act as a chiral auxiliary in asymmetric synthesis, which allows for the production of enantiomerically pure compounds. (2S)-2-(Dimethylamino)-3-hydroxypropanamide has also been shown to act as a reagent in peptide synthesis, where it can be used to introduce a hydroxyl group into a peptide sequence.
Biochemische Und Physiologische Effekte
(2S)-2-(Dimethylamino)-3-hydroxypropanamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that (2S)-2-(Dimethylamino)-3-hydroxypropanamide can act as a chiral auxiliary in asymmetric synthesis, which can produce enantiomerically pure compounds with potential biological activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2S)-2-(Dimethylamino)-3-hydroxypropanamide in lab experiments include its high purity and high yield synthesis method, its potential use in asymmetric synthesis to produce enantiomerically pure compounds, and its potential use as a building block for the synthesis of pharmaceuticals. The limitations of using (2S)-2-(Dimethylamino)-3-hydroxypropanamide in lab experiments include its limited studies on its biochemical and physiological effects and its potential toxicity.
Zukünftige Richtungen
For the use of (2S)-2-(Dimethylamino)-3-hydroxypropanamide in scientific research include its potential use in the synthesis of new pharmaceuticals and as a catalyst in organic reactions.
Synthesemethoden
(2S)-2-(Dimethylamino)-3-hydroxypropanamide can be synthesized through various methods, including the reaction of N,N-dimethylformamide (DMF) with glyoxylic acid, the reaction of DMF with hydroxylamine, and the reaction of DMF with nitrous acid. The most common method for synthesizing (2S)-2-(Dimethylamino)-3-hydroxypropanamide is the reaction of DMF with glyoxylic acid in the presence of a reducing agent such as sodium borohydride. This method yields a high purity and high yield of (2S)-2-(Dimethylamino)-3-hydroxypropanamide.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(Dimethylamino)-3-hydroxypropanamide has been used in various scientific research applications, including as a chiral auxiliary in asymmetric synthesis, as a reagent in peptide synthesis, and as a building block for the synthesis of pharmaceuticals. (2S)-2-(Dimethylamino)-3-hydroxypropanamide has also been used as a catalyst in organic reactions and as a ligand in coordination chemistry.
Eigenschaften
CAS-Nummer |
116853-49-7 |
|---|---|
Produktname |
(2S)-2-(Dimethylamino)-3-hydroxypropanamide |
Molekularformel |
C5H12N2O2 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
(2S)-2-(dimethylamino)-3-hydroxypropanamide |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)4(3-8)5(6)9/h4,8H,3H2,1-2H3,(H2,6,9)/t4-/m0/s1 |
InChI-Schlüssel |
VTXPZVSCKQOHJD-BYPYZUCNSA-N |
Isomerische SMILES |
CN(C)[C@@H](CO)C(=O)N |
SMILES |
CN(C)C(CO)C(=O)N |
Kanonische SMILES |
CN(C)C(CO)C(=O)N |
Synonyme |
Propanamide, 2-(dimethylamino)-3-hydroxy-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



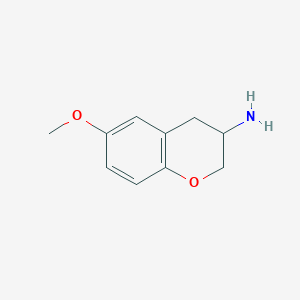
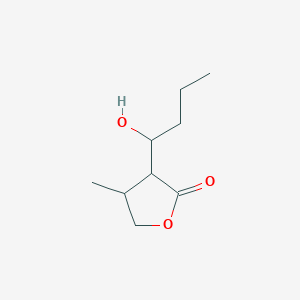
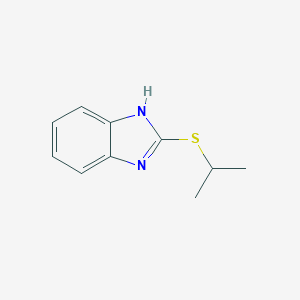
![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)
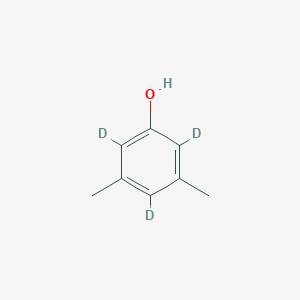
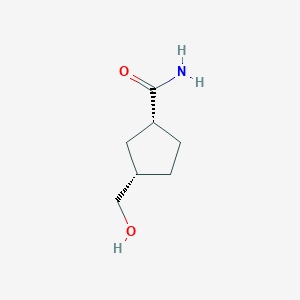


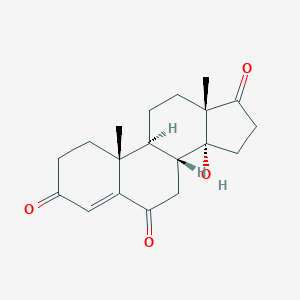
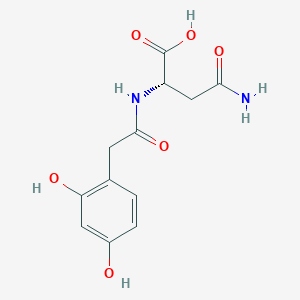
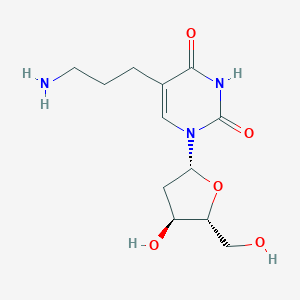
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
![2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55439.png)
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)